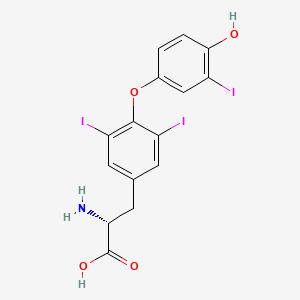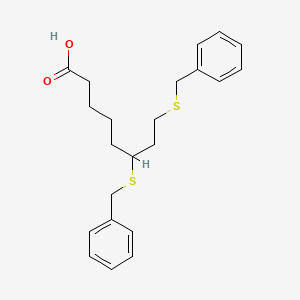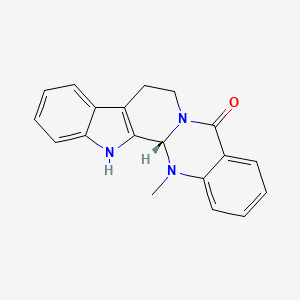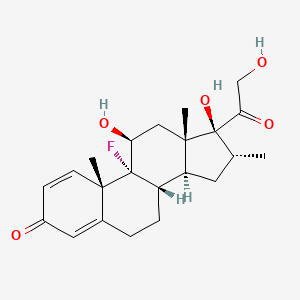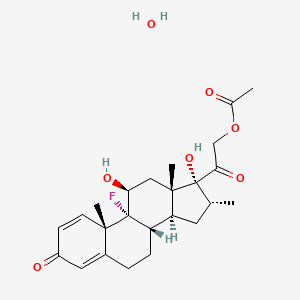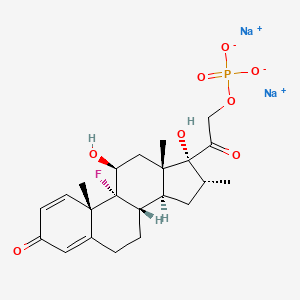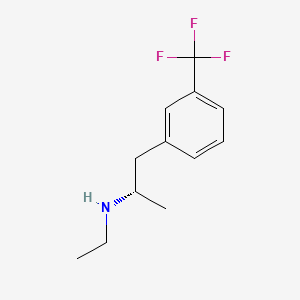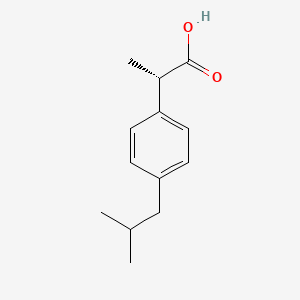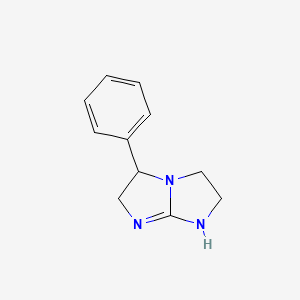![molecular formula C14H13BN2O3S B1670401 6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL CAS No. 22959-81-5](/img/structure/B1670401.png)
6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL is a boron-containing heterocyclic compound. It belongs to the diazaborine family, which is known for its antibacterial properties. This compound has a unique structure that includes a benzodiazaborine ring system with a toluene-4-sulfonyl group attached, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL typically involves the reaction of a benzodiazaborine precursor with toluene-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzodiazaborine derivatives
Scientific Research Applications
2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its antibacterial properties, particularly against Gram-negative bacteria.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis in bacteria
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL involves the inhibition of enoyl-ACP reductase, an enzyme crucial for bacterial fatty acid synthesis. By binding to the enzyme’s active site, the compound prevents the reduction of enoyl-ACP to acyl-ACP, thereby disrupting the bacterial cell membrane synthesis and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(TOLUENE-4-SULFONYL)-2H-FURO[3,2-D][1,2,3]DIAZABORININ-1-OL: Similar structure but with a furan ring instead of a benzene ring.
1-(TOLUENE-4-SULFONYL)-1,2,3,4-TETRAHYDRO-BENZO(B)AZEPIN-5-ONE: Contains a tetrahydro-benzazepine ring system.
Uniqueness
2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL is unique due to its specific benzodiazaborine ring system and the presence of a toluene-4-sulfonyl group, which imparts distinct chemical and biological properties. Its ability to inhibit enoyl-ACP reductase sets it apart from other similar compounds .
Properties
CAS No. |
22959-81-5 |
|---|---|
Molecular Formula |
C14H13BN2O3S |
Molecular Weight |
300.1 g/mol |
IUPAC Name |
1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine |
InChI |
InChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3 |
InChI Key |
UQIDNSKBUXCODH-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=NN1S(=O)(=O)CCC)SC(=C2)C)O |
Canonical SMILES |
B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
67398-03-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-dihydro-1-hydroxy-6-methyl-2-(propanesulfonyl)-thieno(3,2D)(1,2,3)-diazaborine diazaborine compound 2b18 PKF 84.474 SA 84474 SA-84474 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


